REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[C:9](O)=[CH:8][C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:6][C:5]=2[O:4][N:3]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:9]1[CH:8]=[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:6]=[C:5]2[O:4][N:3]=[C:2]([CH3:1])[C:10]=12
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
CC1=NOC=2N=C(C=C(C21)O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the excess phosphorous oxychloride is removed in vacuo
|
Type
|
ADDITION
|
Details
|
the oily residue is treated with ice water
|
Type
|
EXTRACTION
|
Details
|
The compound is extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with an aqueous sodium carbonate solution (10%) and again with water
|
Type
|
CUSTOM
|
Details
|
Evaporation of the
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4) and charcoal
|
Type
|
ADDITION
|
Details
|
treated chloroform
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
provides 6.3 g
|
Type
|
CUSTOM
|
Details
|
(86%) of 4-chloro-3-methyl-6-phenylisoxazolo[5,4-b]-pyridine which is recrystallized from ligroin and melts at 130°-131°
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C2C(=NC(=C1)C1=CC=CC=C1)ON=C2C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |